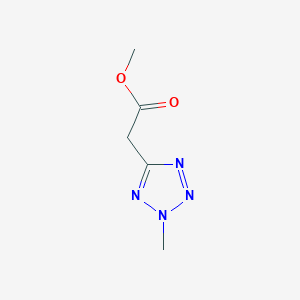

Methyl 2-Methyl-2H-tetrazole-5-acetate

Description

Significance of Tetrazole Heterocycles as a Research Scaffold

The tetrazole ring is a privileged scaffold in chemical and pharmaceutical research due to its unique physicochemical properties and broad spectrum of biological activities. nih.gov Although not found in nature, synthetic tetrazole derivatives are integral components in numerous applications. acs.orglifechemicals.com In medicinal chemistry, they are found in over 20 FDA-approved drugs, demonstrating their versatility in treating a wide array of conditions including hypertension, bacterial infections, and cancer. acs.orgnih.gov

The significance of the tetrazole moiety stems from several key attributes:

Metabolic Stability: The tetrazole ring is generally resistant to many metabolic transformations that other functional groups, like carboxylic acids, are susceptible to. tandfonline.com

Diverse Biological Activities: Tetrazole derivatives have demonstrated a vast range of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, antihypertensive, and anti-inflammatory properties. nih.gov

Versatile Chemical Handle: The tetrazole ring can participate in various chemical reactions, allowing for the synthesis of complex, nitrogen-rich molecules. acs.org It also has a notable ability to coordinate with metal ions, making it useful in the development of metal-organic frameworks and as a chelator in biological systems. acs.orglifechemicals.com

Bioisosterism: One of its most critical roles is acting as a bioisostere for the carboxylic acid group, a strategy widely employed in drug design to enhance properties like lipophilicity and bioavailability. nih.gov

These features make the tetrazole heterocycle a highly valuable research scaffold for the development of new therapeutic agents and functional materials. lifechemicals.com

Historical Context and Evolution of Tetrazole Chemistry Research

The field of tetrazole chemistry began in 1885 when Swedish chemist J.A. Bladin first synthesized a derivative of this heterocyclic system. researchgate.netresearchgate.net For several decades following its discovery, research into tetrazoles was relatively limited. However, interest in these compounds grew substantially from the 1950s onwards as their wide-ranging applications in fields such as medicine, agriculture, and materials science became apparent. nih.gov

Early research focused on fundamental synthesis methods, with the [3+2] cycloaddition of nitriles and azides emerging as a versatile route to the tetrazole core. researchgate.net The evolution of tetrazole chemistry has been marked by the development of more sophisticated and regioselective synthetic strategies, enabling the creation of a vast library of substituted tetrazoles. nih.gov The recognition of the tetrazole group as a metabolically stable substitute for carboxylic acids was a pivotal moment that propelled its use in medicinal chemistry, leading to the development of numerous successful drugs. researchgate.net Contemporary research continues to explore novel synthetic methodologies, including multicomponent reactions and the use of heterogeneous catalysts, to access diverse tetrazole scaffolds with unique properties and potential applications. researchgate.netnih.gov

Overview of 2H-Tetrazole Subclasses in Contemporary Research

Substituted tetrazoles can be categorized based on the position of the substituents on the ring. The two major isomeric classes are 1,5-disubstituted and 2,5-disubstituted tetrazoles, both of which are prominent in research. acs.org The focus of this section is on the 2H-tetrazole subclasses, which are characterized by a substituent at the N-2 position of the tetrazole ring.

2,5-disubstituted tetrazoles are key pharmacophores and are also utilized as photosensitive materials and precursors for other heterocyclic compounds. acs.org The synthesis of these subclasses is a significant area of research, as controlling the regioselectivity of N-alkylation or N-arylation can be challenging, often yielding a mixture of 1,5- and 2,5-isomers. acs.org

Modern synthetic methods have been developed to favor the formation of 2,5-disubstituted tetrazoles. These include:

Direct N2-arylation: Mild and highly regioselective methods using arylboronic acids with a copper catalyst or metal-free approaches using diaryliodonium salts have been established. organic-chemistry.org

One-pot synthesis: Sequential reactions involving aryldiazonium salts and amidines, followed by oxidative cyclization, provide a practical route to 2,5-disubstituted tetrazoles under mild conditions. acs.orgorganic-chemistry.org

Alkylation via diazotization: The reaction of monosubstituted tetrazoles with aliphatic amines through diazotization preferentially forms 2,5-disubstituted products. organic-chemistry.org

A specific example of this subclass is Methyl 2-Methyl-2H-tetrazole-5-acetate . This compound features a methyl group at the N-2 position and a methyl acetate (B1210297) group at the C-5 position. Its chemical structure belongs to the 2,5-disubstituted 2H-tetrazole class, which is actively explored for various applications. While detailed research on this specific molecule is not widespread, its structural class is of high interest. For instance, similar structures like methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate have been synthesized and characterized to study their supramolecular interactions and potential as ligands. nih.gov The synthesis of novel 2,5-disubstituted tetrazole derivatives continues to be a focus for developing new agents with potent biological activities. researchgate.net

Bioisosteric Relationships of Tetrazoles with Carboxylic Acids and Amides in Chemical Design

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. semanticscholar.org The tetrazole ring is one of the most successful and widely used bioisosteres for the carboxylic acid functional group. nih.gov This substitution is often employed to improve a drug candidate's metabolic stability, lipophilicity, and pharmacokinetic profile. tandfonline.com

The rationale for this bioisosteric replacement lies in the shared properties between the 5-substituted-1H-tetrazole and a carboxylic acid. researchgate.net Both are acidic, planar, and can engage in similar intermolecular interactions, such as hydrogen bonding, with biological targets. researchgate.netresearchgate.net This allows the tetrazole to mimic the carboxylate group at a receptor binding site while being less susceptible to metabolic degradation. tandfonline.com The replacement has been successfully applied in numerous marketed drugs, including the angiotensin II receptor antagonists losartan (B1675146) and valsartan, where the tetrazole group is crucial for their therapeutic activity.

In addition to replacing carboxylic acids, tetrazoles, particularly 1,5-disubstituted tetrazoles, are also considered effective bioisosteres for the cis-amide bond. nih.govlifechemicals.com This substitution can introduce conformational rigidity and improve metabolic stability in peptidomimetic drug candidates. nih.gov

The success of the tetrazole ring as a bioisostere for the carboxylic acid group is fundamentally rooted in their comparable electronic structures and acidities. researchgate.net

pKa Similarity: The acidity of a functional group, represented by its pKa value, is critical for its ionization state at physiological pH and its ability to interact with biological targets. 5-substituted 1H-tetrazoles have pKa values typically ranging from 4.5 to 4.9, which is very close to the pKa range of carboxylic acids (approximately 4.2 to 4.5). nih.gov This similarity ensures that, like a carboxylic acid, the tetrazole ring is predominantly deprotonated to its anionic (tetrazolate) form at physiological pH, allowing it to engage in similar electrostatic interactions. researchgate.net

Table 1: Comparison of pKa Values

| Functional Group | Typical pKa Range |

|---|---|

| Carboxylic Acid | 4.2 - 4.5 |

| 5-Substituted 1H-Tetrazole | 4.5 - 4.9 |

Data sourced from references nih.gov.

Electronic and Structural Properties: Beyond acidity, the electronic profile of the tetrazolate anion closely mimics that of the carboxylate anion. Both groups feature a planar, delocalized system of π-electrons. researchgate.net Detailed quantum mechanical calculations and analyses of electrostatic potentials have shown that the tetrazole and carboxylate anions exhibit remarkably similar topologies and electron densities. nih.gov This electronic resemblance allows the tetrazolate to form hydrogen bonds and other non-covalent interactions with receptor sites in a manner analogous to a carboxylate, although the hydrogen bond environments around the tetrazole ring are known to extend slightly further from the molecular core. nih.govcambridgemedchemconsulting.com

Properties

CAS No. |

26476-33-5 |

|---|---|

Molecular Formula |

C5H8N4O2 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

methyl 2-(2-methyltetrazol-5-yl)acetate |

InChI |

InChI=1S/C5H8N4O2/c1-9-7-4(6-8-9)3-5(10)11-2/h3H2,1-2H3 |

InChI Key |

SUGAVDMAJJYAQD-UHFFFAOYSA-N |

Canonical SMILES |

CN1N=C(N=N1)CC(=O)OC |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of Methyl 2 Methyl 2h Tetrazole 5 Acetate Analogs

Vibrational Spectroscopy Applications (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule. For Methyl 2-Methyl-2H-tetrazole-5-acetate, the spectra are expected to exhibit characteristic bands corresponding to the vibrations of the tetrazole ring and the methyl acetate (B1210297) substituent.

The tetrazole ring itself gives rise to a series of complex vibrations. Typically, stretching vibrations involving the C=N and N=N bonds of the tetrazole ring are observed in the 1300–1600 cm⁻¹ region. growingscience.com Additional ring-related stretching and bending vibrations commonly appear between 900 and 1300 cm⁻¹. growingscience.com For instance, in related tetrazole compounds, characteristic peaks for the free tetrazole group are noted between 1200-900 cm⁻¹ and 1639.9-1340 cm⁻¹. koreascience.kr

The ester functional group introduces strong, characteristic absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration, which is expected to appear in the range of 1735–1750 cm⁻¹. The C-O single bond stretching vibrations of the ester group will produce bands in the 1000–1300 cm⁻¹ region. Furthermore, C-H stretching vibrations from the N-methyl and acetate methyl groups are anticipated in the 2900–3000 cm⁻¹ range.

While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be reliably predicted based on analogous structures.

Table 1: Expected Characteristic Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₃) | 2900 - 3000 | IR, Raman |

| C=O Stretch | Ester | 1735 - 1750 | IR (Strong), Raman (Weak) |

| C=N/N=N Stretch | Tetrazole Ring | 1300 - 1600 | IR, Raman |

| C-O Stretch | Ester | 1000 - 1300 | IR, Raman |

| Ring Vibrations | Tetrazole Ring | 900 - 1300 | IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H NMR) Analysis of Tetrazole and Acetate Protons

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule.

N-Methyl Protons (N-CH₃): A singlet corresponding to the three protons of the methyl group attached to the nitrogen of the tetrazole ring.

Methylene (B1212753) Protons (-CH₂-): A singlet from the two protons of the methylene bridge in the acetate group.

Ester Methyl Protons (O-CH₃): A singlet arising from the three protons of the terminal methyl ester group.

Based on data from a closely related analog, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, the methylene (-CH₂-) protons are observed as a singlet at 5.51 ppm, and the methyl ester (O-CH₃) protons appear as a singlet at 3.85 ppm. nih.gov The N-methyl protons in similar 2-methyl-2H-tetrazole systems typically resonate in the region of 4.0-4.3 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂- (acetate) | ~5.5 | Singlet | 2H |

| N-CH₃ (tetrazole) | ~4.2 | Singlet | 3H |

| O-CH₃ (ester) | ~3.8 | Singlet | 3H |

Carbon (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum is expected to display five signals, corresponding to each unique carbon environment in this compound.

Carbonyl Carbon (C=O): This deshielded carbon is expected at the downfield end of the spectrum.

Tetrazole Ring Carbon (C5): The single carbon atom within the tetrazole ring.

Methylene Carbon (-CH₂-): The carbon of the acetate bridge.

Ester Methyl Carbon (O-CH₃): The terminal methyl carbon of the ester.

N-Methyl Carbon (N-CH₃): The carbon of the methyl group on the tetrazole ring.

Spectroscopic data for the analog methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate shows the carbonyl carbon at 165.06 ppm, the C5 tetrazole carbon at 164.68 ppm, the methoxy (B1213986) carbon at 53.41 ppm, and the methylene carbon at 53.38 ppm. nih.gov These values serve as an excellent reference for predicting the chemical shifts in the target compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~165 |

| C5 (Tetrazole Ring) | ~164 |

| -CH₂- (Methylene) | ~53 |

| O-CH₃ (Ester) | ~53 |

| N-CH₃ (Tetrazole) | ~40 |

Nitrogen (¹⁴N, ¹⁵N NMR) Studies of Tetrazole Ring Nitrogens

Nitrogen NMR is a specialized technique that provides direct information about the electronic environment of the nitrogen atoms within the tetrazole ring. Due to the quadrupolar nature of the ¹⁴N nucleus, its signals are often broad. koreascience.kr Consequently, ¹⁵N NMR, despite its lower natural abundance and sensitivity, is preferred for high-resolution structural studies as it yields sharper signals. koreascience.kr

In this compound, the four nitrogen atoms of the tetrazole ring are chemically non-equivalent and are expected to produce four distinct resonances in the ¹⁵N NMR spectrum. The chemical shifts are sensitive to the substitution pattern on the ring, making nitrogen NMR a powerful tool for distinguishing between 1-substituted and 2-substituted tetrazole isomers. nih.gov The chemical shifts for nitrogen atoms in tetrazolium rings have been reported to fall within a broad range, from approximately -20 to -170 ppm relative to nitromethane. nih.gov

Table 4: Expected Nitrogen NMR Characteristics for this compound

| Nitrogen Atom | Expected Number of Signals | Expected Chemical Shift Range (δ, ppm vs. CH₃NO₂) | Notes |

|---|---|---|---|

| N1, N2, N3, N4 | 4 | -20 to -170 | Chemical shifts are distinct due to the N2-substitution pattern. |

Mass Spectrometry for Molecular Ion Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₅H₈N₄O₂), the exact molecular weight is 156.0647 g/mol . In an ESI-MS experiment, this would be observed as the protonated molecular ion [M+H]⁺ at m/z 157.0720.

A characteristic fragmentation pathway for tetrazole-containing compounds is the loss of a neutral dinitrogen molecule (N₂, 28 Da). This is often a prominent peak in the mass spectrum. For example, 2-methyl-5-phenyl-2H-tetrazole involves the loss of nitrogen from a weak molecular ion to produce the base peak. nih.gov Other likely fragmentations would involve the cleavage of the methyl acetate side chain. The mass spectrum for the parent structure, 2-methyl-2H-tetrazole, is available and provides a reference for the fragmentation of the core ring system. nist.gov

Table 5: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₅H₉N₄O₂]⁺ | 157.07 | Protonated Molecular Ion |

| [M]⁺ | [C₅H₈N₄O₂]⁺ | 156.06 | Molecular Ion |

| [M-N₂]⁺ | [C₅H₈N₂O₂]⁺ | 128.06 | Loss of Dinitrogen |

| [M-COOCH₃]⁺ | [C₄H₅N₄]⁺ | 97.06 | Loss of Methoxycarbonyl Radical |

| [M-CH₂COOCH₃]⁺ | [C₂H₃N₄]⁺ | 83.04 | Loss of Methoxycarbonylmethyl Radical |

X-ray Crystallographic Analysis of 2H-Tetrazole-Containing Structures

While the specific crystal structure of this compound has not been reported, its key structural parameters can be inferred from high-resolution crystallographic data of very similar molecules. The analysis of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate reveals definitive structural characteristics of the 2,5-disubstituted tetrazole system. nih.gov

The five-membered tetrazole ring is expected to be essentially planar. A defining feature of related 2-substituted tetrazole acetates is the orientation of the acetate side chain relative to the heterocyclic ring. nih.gov Crystallographic studies show that the methyl acetate group is positioned nearly perpendicular to the plane of the tetrazole ring, with a dihedral angle of approximately 83-85 degrees. nih.gov This orthogonal arrangement minimizes steric hindrance between the substituent and the ring. The bond lengths and angles within the tetrazole ring would be consistent with its aromatic character.

Table 6: Expected Structural Parameters for this compound from Analog Data

| Parameter | Expected Value/Characteristic | Reference/Basis |

|---|---|---|

| Tetrazole Ring Geometry | Planar | General for aromatic heterocycles |

| Dihedral Angle (Tetrazole Ring Plane vs. Acetate Group Plane) | ~83° - 85° | Based on methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. nih.gov |

| N2-C(acetate) Bond Length | ~1.46 Å | Typical N-C single bond length in similar structures. |

| C5-C(acetate) Bond Length | ~1.48 Å | Typical C-C single bond length. |

Determination of Molecular Conformation and Geometry

The molecular conformation and geometry of analogs of this compound are primarily determined through single-crystal X-ray diffraction studies. These analyses provide precise data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.

A key analog, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, offers significant insight into the likely conformation. nih.gov In this molecule, the tetrazole ring and the adjacent phenol (B47542) ring are nearly coplanar, with a very small dihedral angle of 2.85 (13)° between them. nih.gov This planarity is facilitated by the presence of an intramolecular hydrogen bond. In contrast, the methyl acetate group is positioned almost perpendicular to the plane of the tetrazole ring. nih.gov The dihedral angle between the planar methyl acetate group and the tetrazole ring has been measured at 82.61 (14)°. nih.gov This orthogonal orientation is a notable and consistent feature in similar structures. nih.gov

| Interacting Groups | Dihedral Angle (°) | Reference Compound | Citation |

|---|---|---|---|

| Methyl Acetate Group vs. Tetrazole Ring | 82.61 (14) | Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate | nih.gov |

| Phenol Ring vs. Tetrazole Ring | 2.85 (13) | Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate | nih.gov |

| Tetrazole Ring vs. 1,2,4-Triazole Ring | 3.13 | 3-amino-5-(1H-tetrazol-5-yl)-1,2,4-triazole | nih.gov |

| Tetrazole Ring vs. 1,2,4-Triazole Ring | 3.15 | 3-amino-5-(1H-tetrazol-5-yl)-1,2,4-triazole | nih.gov |

Analysis of Intramolecular Hydrogen Bonding Networks

While this compound itself lacks a classical hydrogen bond donor, its analogs, particularly those with hydroxyl or amino substituents, frequently exhibit intramolecular hydrogen bonds. nih.govnih.govnih.gov These interactions are crucial in defining the molecular conformation, often forcing parts of the molecule into a planar arrangement. nih.govrsc.org

In the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a distinct intramolecular O—H⋯N hydrogen bond is present. nih.gov This bond forms between the hydrogen of the phenolic hydroxyl group and a nitrogen atom of the tetrazole ring, creating a stable six-membered ring system when considering the atoms involved in the bond path. nih.govnih.gov This type of interaction is a key factor in holding the phenyl and tetrazole rings in a nearly coplanar orientation. nih.gov

Similarly, in more complex systems containing linked heterocyclic rings, intramolecular hydrogen bonds play a significant role. For example, in a molecule containing both tetrazole and triazole rings substituted with an amino group, an N-H···N hydrogen bond with a length of 2.231 Å was observed between the amino hydrogen and a nitrogen atom in the adjacent ring. nih.gov The presence of these bonds can stabilize the excited state of a molecule and influence its photophysical properties. rsc.org The stabilization of the lowest unoccupied molecular orbital (LUMO) can be achieved via such intramolecular hydrogen bonding. rsc.org

| Compound Type | Hydrogen Bond Type | Observed Effect/Significance | Citation |

|---|---|---|---|

| Hydroxyphenyl-2H-tetrazole Acetate | O—H⋯N | Connects the phenol and tetrazole rings, promoting planarity. | nih.gov |

| Amino-Triazole-Tetrazole System | N—H⋯N | Contributes to a planar tricyclic structure; bond length of 2.231 Å. | nih.gov |

| Substituted Benzothiazole Fluorene | O—H⋯N | Stabilizes the LUMO and increases the non-radiative decay rate. | rsc.org |

Investigation of Intermolecular Interactions (e.g., C-H...O Hydrogen Bonds, π-π Stacking)

The crystal packing of this compound analogs is governed by a variety of intermolecular interactions, including weak C-H···O hydrogen bonds and π-π stacking. nih.govnih.gov These forces direct the self-assembly of molecules in the solid state, influencing properties like crystal density and stability. nih.govrsc.org

In the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, molecules form inversion dimers linked by pairs of C—H⋯O hydrogen bonds. nih.gov These interactions involve hydrogen atoms from the phenyl ring and the ester's carbonyl oxygen. Beyond these, no other significant intermolecular interactions are noted for this specific structure. nih.gov

However, π-π stacking is a common and important interaction in many tetrazole-containing compounds. rsc.orgnih.gov In the aforementioned hydroxyphenyl analog, offset π–π interactions are observed between the phenol rings of the inversion dimers, with an intercentroid distance of 3.759 Å. nih.gov In other energetic tetrazole compounds, face-to-face π–π stacking contributes to efficient packing and can increase insensitivity to friction, with observed distances around 3.627 Å. rsc.org Theoretical studies and analysis of the Cambridge Structural Database (CSD) show that for interactions between tetrazole and phenyl rings, T-shaped edge-to-face and parallel-displaced stacking arrangements are predominant. nih.govacs.org These interactions are critical for understanding the supramolecular architecture of tetrazole derivatives. mdpi.com

| Interaction Type | Description/Geometry | Distance (Å) | Reference Compound/System | Citation |

|---|---|---|---|---|

| π–π Stacking | Offset, between phenol rings | 3.759 (Intercentroid) | Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate | nih.gov |

| π–π Stacking | Face-to-face, between tetrazole rings | 3.627 | A dioxime-derived tetrazole energetic material | rsc.org |

| π–π Stacking | Layer spacing in a cross-stacked arrangement | 3.467 | An amino-triazole-tetrazole-pyrazole system | nih.gov |

| C—H···O | Forms inversion dimers | Not specified | Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate | nih.gov |

Tautomeric Forms and Isomerization in 2H-Tetrazoles

Tetrazole derivatives, including those related to this compound, can exist in different tautomeric forms. nih.govresearchgate.netaip.org For tetrazoles with a substituent at the 5-position, such as (tetrazol-5-yl)-acetic acid, two primary tautomers are possible: the 1H- and 2H-forms, which differ in the position of the annular hydrogen atom. nih.govaip.org While the target compound, this compound, is locked as the 2H isomer due to the N-methyl group, understanding the tautomerism of its parent acid is crucial for contextualizing its chemical behavior. nih.govmdpi.com

Computational and spectroscopic studies on (tetrazol-5-yl)-acetic acid (TAA) have provided a detailed picture of this tautomeric equilibrium. nih.govaip.org High-level ab initio calculations on the parent tetrazole molecule show the 1H-tautomer to be more stable than the 2H-tautomer by approximately 2.07 kcal mol⁻¹. sonar.ch For TAA, theoretical calculations also identify multiple stable conformers for both the 1H- and 2H-tautomers. nih.govaip.org Studies using matrix isolation infrared spectroscopy found that in the gas phase, monomers of both 1H- and 2H-TAA coexist in comparable amounts. nih.govaip.org However, in the solid crystalline state, TAA exists exclusively as the 1H-tautomer. nih.gov

The isomerization between different conformers of a single tautomer can occur through rotation around single bonds. For TAA, conformers with a cis O=C-O-H arrangement are separated by low energy barriers (less than 10 kJ mol⁻¹) and readily collapse to the most stable forms. nih.govaip.org In contrast, the isomerization between the 1H and 2H tautomers is a more energy-intensive process, involving proton transfer between nitrogen atoms. rsc.org The preference for N2-alkylation in many synthetic procedures leading to 2,5-disubstituted tetrazoles highlights the distinct reactivity of the different nitrogen atoms within the tetrazole ring. organic-chemistry.org

| Tautomer | Conformer | Relative Energy (kJ mol⁻¹) | Predicted Population (at ~330 K) | Citation |

|---|---|---|---|---|

| 1H-TAA | 1ccc (most stable) | 0 | Appreciable | nih.gov |

| 1H-TAA | Second conformer | within 0-8 | Appreciable | nih.gov |

| 2H-TAA | 2pcc (most stable) | within 0-8 | Appreciable | nih.gov |

| 2H-TAA | Two other conformers | within 0-8 | Appreciable | nih.gov |

| 1H/2H-TAA | trans O=C-O-H forms | 12-27 | Not thermally populated | nih.govaip.org |

Derivatives and Analogs Research of Methyl 2 Methyl 2h Tetrazole 5 Acetate

Design Principles for Structural Modification and Functionalization

The design of new tetrazole derivatives is guided by fundamental principles of organic and medicinal chemistry. The strategic placement and electronic nature of substituents on the tetrazole ring are critical factors that dictate the resulting molecule's physical and chemical properties.

Influence of Substituent Position on Tetrazole Ring

The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, can be substituted at the C5 position and at any of the four nitrogen atoms. However, for disubstituted tetrazoles, the most common isomers are the 1,5- and 2,5-disubstituted derivatives. The position of the substituent significantly influences the electronic structure, stability, and aromaticity of the ring. researchgate.netnih.gov

In solution, the 1H-tautomer of 5-substituted tetrazoles is generally the predominant form, while the 2H-tautomer is often more stable in the gas phase. nih.gov The substitution pattern affects the fundamental properties of the molecule. For instance, 1,5-disubstituted tetrazoles are recognized as effective bioisosteres for cis-amide bonds in peptidomimetics. acs.org In contrast, 5-substituted-1H-tetrazoles are widely used as surrogates for carboxylic acids, a property that is also relevant to 2,5-disubstituted analogs. acs.org Theoretical studies and structural analyses, such as those using the Cambridge Structural Database (CSD), reveal distinct geometrical features for 2,5-disubstituted tetrazoles, with average bond angles of approximately 123.1° for the R¹–N–N angle and 123.9° for the R²–N–N angle. acs.org The position of substitution is therefore a key determinant of the molecule's shape and potential biological interactions.

Impact of Electron-Donating and Steric Groups on Molecular Properties

The electronic nature of substituents on the tetrazole ring profoundly affects its properties. Theoretical studies have demonstrated that both the substituent type and its position can significantly alter the aromaticity of the tetrazole ring. researchgate.net

Electron-Withdrawing Groups (EWGs): Substituents like a carboxyl group (-COOH) enhance the aromaticity of the tetrazole ring by withdrawing π-electrons. researchgate.net This effect generally leads to a smoother cycloaddition reaction during synthesis when an EWG is present on the nitrile precursor. nih.gov

Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as an amino group (-NH2) or a methyl group (-CH3) tend to weaken the aromaticity of the tetrazole ring by donating π-electrons. researchgate.net In the case of 2-methyl-5-carboxyl-tetrazole, the aromaticity-increasing effect of the C5-carboxyl group is partially counteracted by the electron-donating methyl group at the N2 position. researchgate.net

Steric Effects: Steric hindrance from bulky substituents can influence the conformation of the molecule. In 1,5-disubstituted tetrazoles, the planes of the substituent rings at positions 1 and 5 are often oriented nearly perpendicular to the plane of the tetrazole ring due to steric constraints. acs.org

These electronic and steric effects are crucial design elements, as they influence everything from the compound's stability and reactivity to its interactions with biological targets. bohrium.com

Synthesis and Characterization of Substituted 2H-Tetrazole Acetate (B1210297) Derivatives

The synthesis of derivatives based on the 2H-tetrazole acetate scaffold involves a variety of chemical strategies to introduce aromatic, alkyl, and heterocyclic moieties. These synthetic efforts are essential for creating libraries of compounds for further investigation.

Aromatic Ring Substitutions (e.g., Phenyl, Hydroxyphenyl Derivatives)

Introducing aromatic rings onto the tetrazole scaffold is a common strategy for creating new derivatives. Research has focused on methods for the regioselective N-arylation of 5-substituted tetrazoles to yield 2,5-disubstituted products. One effective method involves a copper-catalyzed reaction using various arylboronic acids, which proceeds with high regioselectivity to afford 2,5-disubstituted tetrazoles. researchgate.net Another metal-free approach utilizes diaryliodonium salts for the N2-arylation of 5-substituted-1H-tetrazoles, which works for both electron-rich and electron-deficient aryl groups. organic-chemistry.org

The synthesis of specific derivatives, such as those containing phenyl groups, has been well-documented. For example, novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides are synthesized by first reacting 5-phenyl-2H-1,2,3,4-tetrazole with methyl 2-chloroacetate, followed by conversion to the corresponding acetohydrazide. researchgate.nettubitak.gov.tr This intermediate can then be reacted with various aroyl chlorides to produce a diverse set of derivatives. researchgate.net The synthesis of 5-aryl-2H-tetrazole-2-acetic acids has also been reported as part of studies seeking potential anti-inflammatory agents. acs.org

The characterization of these aromatic derivatives relies on a suite of spectroscopic techniques. The structures are typically confirmed by Fourier-transform infrared (FTIR) spectroscopy, proton and carbon nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), and mass spectrometry (MS). researchgate.nettubitak.gov.trresearchgate.net Single-crystal X-ray analysis provides definitive proof of regiochemistry in alkylation and arylation reactions. rsc.org

Alkyl and Heterocyclic Substitutions on the Tetrazole Ring

The introduction of alkyl and heterocyclic groups onto the tetrazole ring expands the chemical diversity of its derivatives. The alkylation of 5-substituted tetrazoles can be challenging due to the formation of isomeric mixtures. However, methods for the preferential formation of 2,5-disubstituted tetrazoles have been developed, for instance, through the diazotization of aliphatic amines. organic-chemistry.org The reaction of 2-[(trimethylsilyl)methyl]-2H-tetrazoles with various alkyl halides is another route to produce 2-[1-(trimethylsilyl)alkyl]-2H-tetrazoles. researchgate.net The synthesis of new liquid crystals, such as 4-[(2-alkyl)-2H-tetrazol-5-yl]phenyl 4-alkyloxybenzoates, demonstrates the preparation of derivatives with long alkyl chains. rsc.org

The fusion of tetrazole rings with other heterocyclic systems is a prominent area of research. Tetrazole-based hybrids linked with thiazole, thiophene, and thiadiazole rings have been synthesized. nih.gov A typical synthetic route involves preparing a precursor like 1-(4-acetylphenyl)-1H-tetrazole, which is then used to build the adjoining heterocyclic ring. nih.gov Additionally, the Ugi-azide reaction provides a one-pot method for installing a tetrazolyl group onto other heterocyclic scaffolds, such as in the synthesis of N-alkyl substituted azasugar-tetrazole hybrid molecules. clockss.org

Characterization of these derivatives is performed using standard analytical methods. For instance, in the synthesis of tetrazole-thiazole hybrids, structures were confirmed by IR, NMR, and Mass spectroscopic data. nih.gov For N-alkyl substituted derivatives, ¹³C NMR chemical shifts of the C5 carbon of the tetrazole ring and the methylene (B1212753) carbon adjacent to the nitrogen are key indicators for confirming regioselectivity. rsc.org

| Derivative Type | Synthetic Approach | Key Intermediates/Reagents | Characterization Methods |

| Aromatic (Phenyl) | Copper-catalyzed N-arylation | Arylboronic acids, [Cu(OH)(TMEDA)]₂Cl₂ | NMR, MS, IR |

| Aromatic (Aroyl) | Acylation of acetohydrazide | 2-(5-phenyl-2H-tetrazole-2-yl)acetohydrazide, Aroyl chlorides | FTIR, ¹H-NMR, ¹³C-NMR, GC-MS |

| Alkyl | Diazotization of amines | 5-substituted tetrazoles, Aliphatic amines | NMR, IR |

| Heterocyclic (Thiazole) | Multi-step synthesis | 1-(4-acetylphenyl)-1H-tetrazole, Thiourea derivatives | IR, NMR, Mass Spectrometry |

| Heterocyclic (Azasugar) | Ugi-azide reaction | Aldehydes, Amines, Isocyanides, Trimethylsilyl (B98337) azide (B81097) | NMR, Mass Spectrometry |

Research on Bis-tetrazole and Poly-tetrazole Scaffolds

Research into molecules containing multiple tetrazole units, such as bis-tetrazoles and poly-tetrazoles, is driven by the potential for enhanced properties, particularly in materials science and coordination chemistry.

Bis-tetrazole compounds, which feature two tetrazole rings linked together, have been synthesized with various linker units. One approach involves linking aromatic rings that each bear a tetrazole moiety. These linkages can be aliphatic chains containing heteroatoms like oxygen, nitrogen, or sulfur. nih.gov The synthesis often proceeds in multiple steps, including alkylation, reduction of a nitro group to an amine, and finally, formation of the tetrazole ring from the amine using reagents like ethyl orthoformate and sodium azide in acetic acid. nih.govresearchgate.net The yields for these reactions can be very high, and the complexing properties of these bis-tetrazoles with metal cations have been studied using spectrophotometric methods. nih.govresearchgate.net

Advanced Academic and Industrial Applications of Methyl 2 Methyl 2h Tetrazole 5 Acetate Scaffolds Excluding Clinical Human Trials

Role as a Versatile Chemical Building Block in Organic Synthesis

The methyl 2-methyl-2H-tetrazole-5-acetate structure serves as a foundational building block in organic synthesis, primarily due to the chemical reactivity of both the tetrazole ring and the acetate (B1210297) functional group. The ester can be readily hydrolyzed to the corresponding carboxylic acid, 1H-tetrazole-5-acetic acid, which then acts as a precursor for more complex molecules. acs.orgresearchgate.net

A notable application is in the synthesis of high-nitrogen compounds. For instance, 1H-tetrazole-5-acetic acid can undergo exhaustive nitration to produce 5-(trinitromethyl)-2H-tetrazole (HTNTz), a highly energetic material. acs.orgresearchgate.net This transformation highlights the utility of the acetate group as a handle for introducing energetic functionalities. The synthesis begins with the 1,3-dipolar cycloaddition of ethyl cyanoacetate (B8463686) and hydrazoic acid (HN₃), followed by basic hydrolysis to yield the tetrazole-5-acetic acid, which is then nitrated. acs.orgresearchgate.net

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Tetrazole-based ligands, including derivatives of this compound, are exceptional building blocks for constructing metal-organic frameworks (MOFs) and other coordination polymers. nih.govscielo.br Their utility stems from the multiple nitrogen atoms in the tetrazole ring, which can coordinate to metal centers in various ways, leading to structures with diverse topologies and functionalities. rsc.org

The this compound scaffold offers multiple coordination sites: the nitrogen atoms of the tetrazole ring and the oxygen atoms of the acetate group. This multi-dentate character is crucial for ligand design in coordination chemistry. nih.gov The tetrazole ring alone can act as a monodentate, bidentate, or bridging ligand, connecting multiple metal centers to form one-, two-, or three-dimensional networks. scielo.brrsc.org

For example, studies on related tetrazole-carboxylate ligands have shown that they can coordinate to metal centers like Cobalt(II) and Nickel(II) in a distorted octahedral geometry. scielo.br In such complexes, the metal center is coordinated by nitrogen atoms from the tetrazole rings and oxygen atoms from the carboxylate groups of different ligand molecules. scielo.br This ability to engage in various binding modes is fundamental to creating MOFs with specific pore sizes and chemical environments. nih.govrsc.org The introduction of other functional groups, such as a hydroxyl group on a phenyl substituent, can provide strong [N,O] chelation to a single metal center, further diversifying the coordination possibilities. nih.gov

The self-assembly of these ligands with metal ions into ordered structures is a key process in the formation of MOFs. rsc.org In the solid state, the structure is often stabilized by a network of intermolecular interactions. In the crystal structure of a related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, molecules form inversion dimers through pairs of C—H⋯O hydrogen bonds. nih.gov Additionally, offset π–π stacking interactions between the phenyl rings contribute to the stability of the crystal lattice. nih.gov

The substitution on the tetrazole ring and its side chains can significantly influence this self-assembly behavior. nih.gov During the synthesis of MOFs, in situ ligand transformations, such as the Dimroth rearrangement, can occur, where the original ligand rearranges to form a new isomer that then participates in the framework construction. rsc.org This highlights the dynamic nature of the self-assembly process and the potential for creating novel framework topologies. rsc.orgresearchgate.net

Energetic Materials Research

The high nitrogen content and significant positive heat of formation inherent to the tetrazole ring make its derivatives, including the this compound scaffold, prime candidates for research into high-energy density materials (HEDMs). researchgate.netnih.gov The goal is to develop materials with superior explosive performance, thermal stability, and low sensitivity to mechanical stimuli. researchgate.net

The tetrazole moiety is a well-established "backbone" for energetic compounds. nih.gov By attaching explosophoric groups (e.g., nitro, nitramine, or azide (B81097) groups) to the tetrazole ring or its side chains, researchers can design powerful explosives. nih.govnih.gov

As mentioned, the nitration of 1H-tetrazole-5-acetic acid (derived from its methyl ester) yields highly energetic 5-(trinitromethyl)tetrazole and its salts. acs.orgresearchgate.net These compounds are sensitive and explode upon impact or heating. acs.orgresearchgate.net Similarly, the nitration of 2-methyl-5-aminotetrazole produces 2-methyl-5-nitraminotetrazole, whose nitrogen-rich salts are investigated as secondary explosives with desirable low sensitivities. nih.gov The combination of the high-nitrogen tetrazole ring with energetic functional groups leads to materials with high detonation velocities and pressures. nih.govnih.gov

Below is a table comparing the properties of several energetic compounds based on tetrazole scaffolds.

| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |

| 3-((5-nitro-2H-tetrazol-2-yl) methyl)-1,2,4-oxadiazole (NTOM) | 1.77 | 7909 | >40 | >360 | nih.gov |

| 3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-(trifluoromethyl)-1,2,4 -oxadiazole (NTOF) | 1.87 | 7271 | >40 | >360 | nih.gov |

| Guanidinium 2-methyl-5-nitraminotetrazolate | 1.668 | 8912 | 15 | 120 | nih.gov |

| Hydrazinium 2-methyl-5-nitraminotetrazolate | 1.733 | 9330 | 7 | 80 | nih.gov |

| TNT (Trinitrotoluene) (for comparison) | 1.65 | 6900 | 15 | 353 | nih.gov |

This table presents data for illustrative purposes. Direct comparison should be made with caution as testing conditions may vary.

An important characteristic of high-nitrogen energetic materials is their ability to decompose and release large volumes of gas, primarily nitrogen (N₂). nih.gov This property is essential for applications such as automotive airbag inflators and solid rocket propellants. nih.govnih.gov Sodium azide, for example, is widely used in airbags because it rapidly decomposes upon heating to produce a large volume of nitrogen gas. nih.gov

Tetrazole-based compounds are promising for these applications due to their high gas generation capacity. nih.gov Research into materials combining tetrazole and triazole frameworks has yielded compounds with excellent thermal stability, low mechanical sensitivity, and extraordinary gas production, making them suitable for use as propellants and in gas generators. nih.gov For instance, certain energetic salts of 5-((1H-tetrazol-5-yl)methyl)-4H-1,2,4-triazole-3,4-diamine can produce over 800 dm³ of gas per kilogram upon decomposition. nih.gov The this compound scaffold, as a precursor to stable, high-nitrogen systems, is therefore relevant to the development of next-generation gas-generating materials.

Catalysis in Organic Reactions

While direct catalytic applications of this compound are not extensively documented, the broader family of tetrazole-5-acetic acid and its derivatives demonstrates significant potential in catalysis. These compounds can function either as organocatalysts themselves or as crucial ligands in the formation of catalytically active metal complexes.

Research has shown that 1H-Tetrazole-5-acetic acid can effectively catalyze the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. rsc.org This catalytic activity highlights the ability of the tetrazole-acetic acid scaffold to facilitate complex organic transformations, with the added benefit that the catalyst can often be recovered and reused. rsc.org

Furthermore, the tetrazole ring is an excellent ligand for coordinating with metal ions, forming stable complexes that exhibit catalytic properties. nih.gov Molybdenum(VI) complexes incorporating ligands derived from 5-(2-pyridyl)-2H-tetrazole have been successfully employed as highly active catalysts for the epoxidation of olefins. researchgate.net These complexes work efficiently with common and relatively green oxidants like hydrogen peroxide and tert-butyl hydroperoxide (TBHP). researchgate.net The resulting catalytic systems can achieve complete conversion of substrates like cis-cyclooctene to the corresponding epoxide with high selectivity. researchgate.net The structural stability and recyclability of these tetrazole-based metal complexes underscore their potential for sustainable chemical synthesis. researchgate.net

The catalytic potential of this class of compounds is also supported by predictive models. For instance, the U.S. Environmental Protection Agency's Quantitative Structure-Use Relationship (QSUR) model predicts a high probability for the related compound 2-Methyl-5-phenyl-2H-tetrazole to function as a catalyst. proquest.com This suggests that the 2-methyl-2H-tetrazole scaffold is inherently suited for catalytic applications.

Table 1: Catalytic Applications of Tetrazole-Acetate and Related Scaffolds

| Catalyst/Ligand | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| 1H-Tetrazole-5-acetic acid | Synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones | Acts as an effective and reusable organocatalyst. | rsc.org |

| 5-(2-pyridyl)-2H-tetrazole derivatives | Ligand in Molybdenum(VI) complexes for olefin epoxidation | Forms highly active and selective catalysts; 100% conversion and selectivity for cis-cyclooctene. | researchgate.net |

| 2-Methyl-5-phenyl-2H-tetrazole | General Catalysis (Predicted) | QSUR models predict a high probability (0.861) of catalytic function. | proquest.com |

Applications in Materials Science and Technology

The distinct properties of the tetrazole ring, including its planarity, high nitrogen content, and ability to engage in various intermolecular interactions, make it a valuable component in the design of advanced materials.

Tetrazole derivatives have long been recognized for their utility in photography and imaging technologies, primarily serving as antifoggants and stabilizers in photographic emulsions. nih.govmdpi.com These compounds adsorb to the surface of silver halide (AgX) crystals, helping to control crystal growth and prevent the formation of fog, thereby enhancing the stability and quality of the photographic image. mdpi.com While a variety of tetrazole structures are employed, 1-phenyl-5-mercaptotetrazole is a well-known example of a stabilizer used in emulsions. mdpi.com

More advanced applications leverage the unique chemical properties of the tetrazole-acetate scaffold. Research has demonstrated that 1H-tetrazole-5-acetic acid can be used to produce luminescent gold nanoparticles. acs.org It has also been developed as a fluorescent probe for the detection of hydrogen chloride gas. acs.org The photochemical reactivity of the tetrazole ring is another area of interest; photolysis can lead to the cleavage of the ring, generating highly reactive intermediates like nitrile imines, a process that can be harnessed for various synthetic and imaging applications. nih.govnih.gov

Table 2: Applications of Tetrazole-Acetate Scaffolds in Imaging

| Compound/Derivative | Application Area | Function/Key Finding | Reference |

|---|---|---|---|

| 1-Phenyl-5-mercaptotetrazole | Photographic Emulsions | Acts as a stabilizer and antifoggant. | mdpi.com |

| 1H-Tetrazole-5-acetic acid | Nanomaterials & Sensing | Used to produce luminescent gold nanoparticles and as a fluorescent probe for HCl gas. | acs.org |

| General Tetrazole Derivatives | Photochemistry | Undergo photochemical transformations, useful for synthetic and imaging purposes. | nih.govnih.gov |

The incorporation of tetrazole moieties into polymer backbones is a promising strategy for creating multi-functional materials with a wide range of properties, particularly for applications requiring high nitrogen content and energetic characteristics. While the direct polymerization of this compound is not widely reported, extensive research on structurally similar monomers provides significant insight into the potential of this compound class.

A key analog, Poly(2-methyl-5-vinyl tetrazole) (PMVT), has been synthesized and characterized as an insensitive energetic polymer binder. nih.govacs.org PMVT is created by the methylation of poly(5-vinyltetrazole). nih.gov It is thermally stable and insensitive to impact and friction, making it a valuable component for high-energy, reduced-sensitivity propellant and plastic-bonded explosive formulations. acs.org Blends of PMVT with other energetic polymers, such as poly(3-nitratomethyl-3-methyl oxetane) (PolyNIMMO), have been shown to be miscible and form flexible, elastic films suitable for these advanced applications. acs.org

Another related polymer is polymethylenetetrazole (PMT), synthesized from 5-chloromethyl-tetrazole. nih.gov PMT is being investigated as a high-energy density material (HEDM) due to its high nitrogen content, significant heat of formation, and explosive decomposition properties, combined with a notable insensitivity to mechanical impact. nih.gov

The general approach often involves the synthesis of a vinyltetrazole monomer, such as 5-vinyl-1H-tetrazole, which can then undergo polymerization through methods like reversible addition-fragmentation chain-transfer (RAFT) polymerization to produce nitrogen-rich macromolecular compounds. This method allows for the creation of polymers with predictable molecular weights and properties.

Table 3: Properties of Polymers Based on Tetrazole Scaffolds

| Polymer | Monomer Precursor | Key Properties | Potential Applications | Reference |

|---|---|---|---|---|

| Poly(2-methyl-5-vinyl tetrazole) (PMVT) | 2-Methyl-5-vinyl tetrazole | Insensitive, thermally stable, forms flexible films. | Energetic binder for propellants and explosives. | nih.govacs.org |

| Polymethylenetetrazole (PMT) | 5-Chloromethyl-tetrazole | High nitrogen content, high heat of formation, insensitive to impact. | High-energy density material (HEDM). | nih.gov |

| Poly(5-vinyl-1H-tetrazole) | 5-Vinyl-1H-tetrazole | Nitrogen-rich, can be synthesized with controlled molecular weight. | Functional materials, precursor for other tetrazole polymers. |

Agrochemical Research: Herbicide Development (e.g., ALS Enzyme Inhibition)

The tetrazole scaffold is a significant area of interest in agrochemical research, with many derivatives being investigated for their herbicidal properties. A primary mechanism of action for several classes of herbicides is the inhibition of the acetolactate synthase (ALS) enzyme. ALS is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, and its inhibition is lethal.

Structure-activity relationship (SAR) studies on various tetrazole derivatives have been conducted to optimize their herbicidal efficacy. For example, research on tetrazole urea (B33335) herbicides and 1-aryl-4-substituted-1,4-dihydro-5H-tetrazol-5-ones has demonstrated that specific substitutions on the tetrazole and associated phenyl rings can significantly influence the compound's herbicidal activity and crop selectivity. These studies show that modifications to the substituents can fine-tune the compound's effectiveness against different weed species, such as Brassica campestris (a broadleaf weed) versus Echinochloa crus-galli (a grass weed). nih.gov

The evolution of weed resistance provides strong evidence for the mode of action of these herbicides. Numerous weed biotypes have developed resistance to ALS-inhibiting herbicides through specific point mutations in the ALS gene. For example, a Trp-574-Leu substitution in the ALS enzyme of shattercane (Sorghum bicolor) confers resistance to this class of herbicides. Similarly, a Gly-654-Tyr substitution in the ALS of Amaranthus retroflexus has been shown to confer broad-spectrum resistance to multiple ALS-inhibiting herbicide families. The existence of these resistance mechanisms confirms that the ALS enzyme is a key target for tetrazole-based herbicides. Although specific data on this compound as a commercial herbicide is unavailable, the extensive research into related tetrazole structures for ALS inhibition highlights the potential of this chemical class in the development of new agrochemicals.

Table 4: Evidence for Tetrazole Scaffolds in ALS-Inhibiting Herbicides

| Research Area | Example Compound Class/Study | Key Finding | Reference |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | 1-Aryl-4-substituted-1,4-dihydro-5H-tetrazol-5-ones | Substitutions on the tetrazole ring and aryl group are critical for optimizing herbicidal activity and selectivity. | |

| Quantitative SAR (QSAR) | Pyrazolo[5,1-d] nih.govtetrazin-4(3H)ones | Herbicidal activity against specific weeds correlates with physicochemical parameters like molar refractivity and hydrophobicity of substituents. | nih.gov |

| Mechanism of Action (Resistance Study) | Shattercane (Sorghum bicolor) | A Trp-574-Leu mutation in the ALS enzyme confers resistance, confirming ALS as the target site. | |

| Mechanism of Action (Resistance Study) | Amaranthus retroflexus | A Gly-654-Tyr substitution in the ALS enzyme confers broad-spectrum resistance to ALS inhibitors. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.